REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]([O:11]C)=[O:10])=[CH:5][N:4]=1.O.[OH-].[Na+]>O1CCOCC1>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
944 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=N1)C(=O)OC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.37 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to low volume
|
Type
|
ADDITION
|
Details
|
the pH adjusted to 2 by addition of 2N HCl
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc (4×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 605 mg | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |